molecular formula C17H22N2O2 B11842398 tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B11842398
M. Wt: 286.37 g/mol
InChI Key: NIZUCMVOMDDSOR-UHFFFAOYSA-N
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Description

tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic organic compound that belongs to the class of pyridoindole derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key activities include:

  • Anticancer Properties : Research indicates that tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has shown potent inhibitory effects against specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in tumor cells at low micromolar concentrations (30–100 nM) .
  • Enzyme Inhibition : The compound has been found to inhibit the activity of certain enzymes and proteins associated with cell survival and proliferation. Molecular docking studies suggest that it binds effectively to the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be attributed to its ability to modulate signaling pathways involved in neuronal survival and apoptosis .

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

  • In Vitro Studies : A study demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines through the downregulation of proliferative markers such as Ki-67 .
  • Animal Models : In vivo experiments using xenograft models showed that administration of this compound resulted in marked tumor regression in human-derived tumor cell lines. This effect was linked to alterations in critical signaling pathways governing cell cycle dynamics .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the pyridoindole core significantly affect the biological activity of the compound. Variations in substituents on the indole or pyridine rings correlate with changes in potency against specific biological targets .

Mechanism of Action

The mechanism of action of tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between the compound and its receptors .

Comparison with Similar Compounds

Biological Activity

tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic compound belonging to the class of pyridoindole derivatives. Its unique bicyclic structure incorporates both pyridine and indole moieties, making it a subject of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 286.37 g/mol
  • Structure : The compound features a tert-butyl ester group at the carboxylic acid position and a methyl group at the 6-position of the pyrido ring, enhancing its reactivity and biological activity.

Research indicates that this compound interacts with several biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various kinases involved in cell proliferation and survival. Notably, it can modulate the activity of receptor tyrosine kinases such as c-Met, which is implicated in cancer progression .
  • Cell Signaling Pathways : It influences key signaling pathways that regulate cellular functions, potentially leading to apoptosis in cancer cells. This is particularly significant in the context of developing multikinase inhibitors for cancer therapy .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Studies have shown that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against breast and colorectal cancer models, demonstrating promising results in inhibiting tumor growth .
  • Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, which could be beneficial for treating conditions characterized by chronic inflammation. This aspect is still under investigation but indicates a broader therapeutic application .

Case Studies

Several studies highlight the biological efficacy of this compound:

  • In Vitro Studies : In vitro assays revealed that this compound exhibits potent inhibitory activity against specific kinases at low micromolar concentrations. For example, it induced apoptosis in tumor cells at concentrations ranging from 30–100 nM .
  • Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound led to significant tumor regression in human-derived tumor cell lines. The mechanism was linked to downregulation of proliferative markers such as Ki-67 and alterations in key signaling pathways associated with cell cycle regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyridoindole core can significantly affect biological activity. Variations in substituents on the indole or pyridine rings have been correlated with changes in potency against specific biological targets:

Compound ModificationBiological ActivityReference
Methyl group at 6-positionEnhanced enzyme inhibition
Tert-butyl ester groupIncreased solubility and stability
Variations in side chainsAltered anti-cancer efficacy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions with Boc (tert-butoxycarbonyl) protection strategies. For example:

Indole NH Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) to protect the indole nitrogen (see similar protocols in ).

Heterocycle Formation : Assemble the pyridoindole core via cyclization reactions. Microwave-assisted synthesis (e.g., 100°C in THF) can improve reaction efficiency and yield .

Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product. Confirm purity via HPLC or NMR .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity and irritation risks noted in safety data sheets) .
  • Ventilation : Work in a fume hood to minimize inhalation of dust or vapors.
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during characterization?

  • Methodological Answer :

  • Repeat Experiments : Ensure reaction conditions (temperature, solvent purity) are consistent.
  • Cross-Validation : Compare data with computational predictions (e.g., PubChem’s InChI or ChemDraw simulations) .
  • Alternative Techniques : Use X-ray crystallography (as done for structurally related indole derivatives in ) to confirm stereochemistry.

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 1-hour microwave cycles vs. traditional reflux) .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, as demonstrated in arylative cyclizations .
  • Solvent Optimization : Polar aprotic solvents like THF or DMF enhance solubility of intermediates .

Q. How can researchers design derivatives of this compound for targeted biological activity studies?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at the 5-, 6-, or 7-positions of the indole/pyridine rings to modulate bioactivity (e.g., bromo or fluorobenzyl groups for enhanced binding ).
  • SAR Studies : Use intermediates like tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate (a related compound) to explore structure-activity relationships in medicinal chemistry .

Q. Data Analysis & Experimental Design

Q. What analytical methods are most reliable for assessing purity and stability?

  • Methodological Answer :

  • HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) with periodic NMR analysis .

Q. How should researchers address discrepancies between computational predictions and experimental results in molecular docking studies?

  • Methodological Answer :

  • Force Field Adjustments : Re-parameterize docking software (e.g., AutoDock Vina) to account for conformational flexibility in the pyridoindole core.
  • Experimental Validation : Synthesize and test predicted active derivatives (e.g., tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate analogs) to validate docking models .

Properties

IUPAC Name

tert-butyl 6-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-6-5-7-12-13-10-19(16(20)21-17(2,3)4)9-8-14(13)18-15(11)12/h5-7,18H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZUCMVOMDDSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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